molecular formula C20H22N4O B278842 5-ethyl-N-(2-ethyl-6-methylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

5-ethyl-N-(2-ethyl-6-methylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278842
M. Wt: 334.4 g/mol
InChI Key: ANBIVAUMWWXXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(2-ethyl-6-methylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of pyrazole carboxamide compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-ethyl-N-(2-ethyl-6-methylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cell survival. This compound has also been found to inhibit the activity of AKT, a protein kinase that regulates cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

5-ethyl-N-(2-ethyl-6-methylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. This compound also exhibits a range of biochemical and physiological effects, making it a versatile compound for studying various diseases. However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research related to 5-ethyl-N-(2-ethyl-6-methylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the exact mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials. Finally, the potential use of this compound in combination with other drugs for treating various diseases should be explored.

Synthesis Methods

The synthesis of 5-ethyl-N-(2-ethyl-6-methylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves the reaction of 2-ethyl-6-methylphenylhydrazine with 2-bromoethylpyridine-3-carboxylate to form the intermediate compound, which is then reacted with 4-chloropyrazole-5-carboxamide to obtain this compound. The yield of this compound obtained through this method is reported to be around 50%.

Scientific Research Applications

5-ethyl-N-(2-ethyl-6-methylphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. This compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

5-ethyl-N-(2-ethyl-6-methylphenyl)-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H22N4O/c1-4-15-10-8-9-14(3)19(15)23-20(25)16-13-22-24(17(16)5-2)18-11-6-7-12-21-18/h6-13H,4-5H2,1-3H3,(H,23,25)

InChI Key

ANBIVAUMWWXXEH-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)CC)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.